molecular formula C7H10N2O B2711100 3-(Pyrrolidin-3-YL)-1,2-oxazole CAS No. 1368127-11-0

3-(Pyrrolidin-3-YL)-1,2-oxazole

Cat. No.: B2711100
CAS No.: 1368127-11-0
M. Wt: 138.17
InChI Key: UPYSXYBXOWPKLL-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-YL)-1,2-oxazole: is a heterocyclic compound that features both a pyrrolidine ring and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-YL)-1,2-oxazole typically involves the construction of the pyrrolidine ring followed by the formation of the oxazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the pyrrolidine ring can be synthesized from primary amines and diols using a catalytic system . The oxazole ring can then be formed through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-3-YL)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions include oxidized oxazole derivatives, reduced pyrrolidine-oxazole compounds, and substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-YL)-1,2-oxazole involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to certain biological targets, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Pyrrolidin-3-YL)-1,2-oxazole is unique due to its combination of the pyrrolidine and oxazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-pyrrolidin-3-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-8-5-6(1)7-2-4-10-9-7/h2,4,6,8H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYSXYBXOWPKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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